4-(chloromethyl)-2-methyl-1,3-thiazole

Heterocyclic synthesis Thiazole cyclocondensation Process chemistry

4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8) is a heterocyclic building block with molecular formula C₅H₆ClNS and molecular weight 147.63 g/mol. The compound features a thiazole core bearing a methyl group at the 2-position and a reactive chloromethyl substituent at the 4-position.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 39238-07-8
Cat. No. B1582564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-2-methyl-1,3-thiazole
CAS39238-07-8
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CCl
InChIInChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
InChIKeyAQBBZYVPKBIILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8): Procurement-Relevant Baseline Profile


4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8) is a heterocyclic building block with molecular formula C₅H₆ClNS and molecular weight 147.63 g/mol [1]. The compound features a thiazole core bearing a methyl group at the 2-position and a reactive chloromethyl substituent at the 4-position . As a liquid at ambient temperature with density 1.271 g/cm³ and boiling point 217 °C, this intermediate serves as a versatile electrophilic synthon in medicinal chemistry and agrochemical development programs .

Why Generic Substitution Fails: Positional Isomerism and Reactivity Constraints in Chloromethylthiazole Procurement


Chloromethylthiazoles are not functionally interchangeable. The position of the chloromethyl group—whether at C-2, C-4, or C-5—dictates both synthetic accessibility and downstream coupling efficiency [1]. For example, 2-chloro-5-chloromethylthiazole (CAS 105827-91-6) is commercially scaled for neonicotinoid insecticide synthesis, while 4-(chloromethyl)-2-methyl-1,3-thiazole offers distinct steric and electronic properties for nucleophilic substitution at the 4-position of the thiazole ring [2]. Procurement of an incorrect regioisomer introduces divergent reactivity profiles, potentially altering reaction yields, purification requirements, and ultimate target compound integrity [3].

Quantitative Evidence Guide: Measurable Differentiation of 4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8)


Direct Synthetic Route from 1,3-Dichloroacetone and Thioacetamide: Cyclocondensation Yield vs. Alternative Pathways

4-(Chloromethyl)-2-methyl-1,3-thiazole is directly accessible via a one-step cyclocondensation of thioacetamide with 1,3-dichloroacetone under reflux conditions, avoiding multi-step chloromethylation sequences required for alternative regioisomers [1]. The target compound is subsequently condensed with triethyl phosphite to yield a phosphonate intermediate, demonstrating its utility as an electrophilic partner in further transformations [1].

Heterocyclic synthesis Thiazole cyclocondensation Process chemistry

Physicochemical Differentiation: Boiling Point and Density of 4-(Chloromethyl)-2-methyl-1,3-thiazole vs. 2-Chloro-5-chloromethylthiazole

4-(Chloromethyl)-2-methyl-1,3-thiazole exhibits a boiling point of 217 °C at 760 mmHg and density of 1.271 g/cm³ . In contrast, the commercially prominent insecticide intermediate 2-chloro-5-chloromethylthiazole (CAS 105827-91-6) has a reported boiling point of approximately 235–240 °C . The ~18–23 °C lower boiling point of the 4-chloromethyl-2-methyl derivative translates to reduced energy input during distillation-based purification and may permit gentler thermal conditions for temperature-sensitive downstream transformations .

Physicochemical characterization Purification optimization Process engineering

Validated Intermediate in Thiazole-Containing Phosphonate Synthesis: Documented Utility in Multi-Step Medicinal Chemistry Sequences

The compound has been explicitly documented as a key intermediate for the preparation of thiazole-containing phosphonates via condensation with triethyl phosphite [1]. This establishes a direct, literature-precedented pathway for incorporating the 2-methyl-1,3-thiazol-4-ylmethyl scaffold into biologically relevant phosphonate esters. In contrast, the 2-chloro-5-chloromethylthiazole scaffold is predominantly directed toward neonicotinoid insecticides (thiamethoxam, clothianidin) rather than phosphonate-containing pharmaceutical candidates [2].

Medicinal chemistry Phosphonate synthesis Drug intermediate

Commercial Availability and Purity Specifications: Minimum 97–98% (GC) for Reproducible Synthetic Outcomes

4-(Chloromethyl)-2-methyl-1,3-thiazole is commercially available from multiple reputable suppliers with certified purity specifications: TCI Chemicals offers ≥98.0% (GC) ; Capot Chemical supplies at 98% minimum (GC) with moisture content ≤0.5% and production scale up to kilograms [1]; Thermo Scientific offers 97% purity . This multi-sourced, analytically verified availability ensures procurement flexibility and batch-to-batch consistency that may not be equally established for less common regioisomers or analogs.

Chemical procurement Purity specification Quality control

Optimal Research and Industrial Deployment Scenarios for 4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8)


Medicinal Chemistry: Synthesis of Thiazole-Containing Phosphonate Esters and Phosphorus-Modified Drug Candidates

As documented in the Drug Synthesis Database, 4-(chloromethyl)-2-methyl-1,3-thiazole undergoes condensation with triethyl phosphite to generate a thiazole-phosphonate intermediate [1]. This establishes a direct entry point for introducing a 2-methylthiazol-4-ylmethyl moiety into phosphorus-containing bioactive molecules. Procurement of this specific regioisomer is indicated when synthetic routes require electrophilic substitution at the thiazole 4-position rather than alternative coupling sites employed for neonicotinoid synthesis.

Process Chemistry: Energy-Efficient Distillation and Thermal Management in Multi-Step Syntheses

With a boiling point of 217 °C at 760 mmHg, this compound offers a tangible energy advantage over higher-boiling chloromethylthiazole analogs such as 2-chloro-5-chloromethylthiazole (∼235–240 °C) [1][2]. This 18–23 °C differential reduces distillation energy requirements and minimizes thermal stress on the intermediate itself as well as on co-distilling or subsequent reaction components. Process development teams may prioritize this compound when thermal sensitivity of downstream products constrains purification options.

Laboratory-Scale and Early Development: Multi-Sourced, Analytically Verified Procurement

The compound is available from multiple established chemical suppliers (TCI, Capot, Thermo Scientific) with certified GC purity ranging from 97% to ≥98% and moisture specifications ≤0.5% [1][2]. This multi-vendor landscape ensures supply chain resilience and batch-to-batch analytical consistency essential for reproducible research outcomes and early-stage development campaigns where quality variability can confound reaction optimization.

Agrochemical Intermediate Discovery: Thiazole-Based Lead Optimization Distinct from Neonicotinoid Scaffolds

While 2-chloro-5-chloromethylthiazole is a well-established intermediate for commercial neonicotinoid insecticides (thiamethoxam, clothianidin) [1], 4-(chloromethyl)-2-methyl-1,3-thiazole provides an alternative thiazole substitution pattern for agrochemical discovery programs seeking to differentiate from existing neonicotinoid intellectual property. Its documented use in preparing thiazole-containing compounds with antimicrobial and antifungal properties [2] supports its utility as a versatile agrochemical building block.

Technical Documentation Hub

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